molecular formula C22H18N4O3S2 B3010087 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide CAS No. 361171-13-3

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No. B3010087
CAS RN: 361171-13-3
M. Wt: 450.53
InChI Key: SCLYLBFLRQKVNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various spectroscopic techniques for characterization. For instance, the compound N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was synthesized through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, and characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . Similarly, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was synthesized and characterized by FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods . These studies demonstrate the intricate processes involved in the synthesis of heterocyclic compounds and the importance of thorough characterization to confirm their structures.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The compound mentioned in crystallizes in the monoclinic space group and its molecular geometry was optimized using density functional theory (DFT). The study provided detailed geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. In another study, the title compound C26H21ClN4O2 was synthesized, and its molecular structure was analyzed, revealing that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with detailed displacements for certain atoms . These analyses are essential for predicting the behavior of these compounds in various environments.

Chemical Reactions Analysis

The reactivity of organic compounds with other chemicals can lead to the formation of new compounds with potentially enhanced properties. For example, the synthesis of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide involved the complexation with Zinc (II) and Copper (II) ions . The study of these reactions is important for the development of new materials with applications in pharmaceutical and chemical industries.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structures. The study of these properties can provide insights into the potential applications of the compounds. For instance, the compounds synthesized in exhibited aggregation enhanced emission and multi-stimuli-responsive properties, which were analyzed using photoelectron spectroscopy, SEM, and TEM measurements. The luminescent properties in both DMF solution and solid state, as well as the mechanochromic properties, were observed and supported by PXRD measurements. These properties are significant for the development of new materials for optical and electronic applications.

Scientific Research Applications

Alternative Products in Chemical Reactions

Research by Krauze et al. (2007) found alternative products in a one-pot reaction involving benzylidenemalononitrile and related compounds, highlighting the complex chemistry of such molecules.

Role in Electrophoretic Separation

Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, demonstrating the utility of these compounds in analytical chemistry.

Synthesis and Structural Elucidation

Research by Orie et al. (2021) focused on the synthesis of similar sulphonamide derivatives, providing insights into the structural properties and potential applications in the pharmaceutical and chemical industries.

Anticancer Applications

Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for anticancer activity, demonstrating the potential therapeutic uses of such compounds.

Anti-inflammatory and Anti-Cancer Agents

Gangapuram & Redda (2009) synthesized novel benzamide/benzene sulfonamides with potential as anti-inflammatory and anti-cancer agents, underscoring the medicinal potential of these compounds.

Spectroscopic Identification and Synthesis

Mohammed et al. (2016) conducted spectroscopic identification and synthesis of pyrimidine 2- thione derivatives, indicating the role of these compounds in developing antifolates.

Heparanase Inhibitors

Xu et al. (2006) described benzamide derivatives as inhibitors of the endo-beta-glucuronidase heparanase, suggesting a potential application in cancer treatment.

Synthetic Processes

Ping (2007) explored the synthetic process of a related compound, emphasizing its practicality and efficiency in synthesis.

Cytotoxic Evaluation and Schiff Bases

Govindaraj et al. (2021) synthesized Schiff bases with cytotoxic evaluation against breast cancer cells, highlighting the potential of these compounds in cancer research.

Metabolic Pathway Studies

Yue et al. (2011) investigated the metabolic fate and disposition of a related compound in rats and dogs, contributing to the understanding of its pharmacokinetics.

properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h2-15H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLYLBFLRQKVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

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